3-Ethynylbenzoic acid
Overview
Description
3-Ethynylbenzoic acid is an organic compound with the molecular formula C9H6O2 It is characterized by the presence of a benzoic acid moiety substituted with an ethynyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethynylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 3-(2-trimethylsilylethynyl)benzoate with lithium hydroxide in a mixture of tetrahydrofuran and water, followed by heating at 50°C . The reaction proceeds as follows:
[ \text{Methyl 3-(2-trimethylsilylethynyl)benzoate} + \text{LiOH} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-carboxybenzoic acid.
Reduction: Formation of 3-ethylbenzoic acid.
Substitution: Formation of 3-nitrobenzoic acid or 3-bromobenzoic acid.
Scientific Research Applications
3-Ethynylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 3-ethynylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
3-Ethylbenzoic acid: Similar structure but with an ethyl group instead of an ethynyl group.
3-Nitrobenzoic acid: Contains a nitro group instead of an ethynyl group.
3-Bromobenzoic acid: Contains a bromine atom instead of an ethynyl group.
Uniqueness: 3-Ethynylbenzoic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and materials science .
Properties
IUPAC Name |
3-ethynylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPIMLZTBYCDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579234 | |
Record name | 3-Ethynylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10601-99-7 | |
Record name | 3-Ethynylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10601-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Ethynylbenzoic acid in the formation of macrocyclic triruthenium complexes?
A1: this compound plays a crucial role as a building block in the self-assembly process with the ruthenium precursor [HRu(CO)Cl(PiPr3)2]. [] This reaction forms a macrocyclic C3-symmetric triangular triruthenium alkenyl complex, [{Ru(CO)(PiPr3)2(CH=CHArCOO)}3], where Ar represents the C6H4 group from this compound. This specific structure contributes to the unique electrochemical properties of the resulting macrocycle. []
Q2: How is the structure of this compound confirmed?
A2: The crystal structure of this compound has been determined using X-ray crystallography. [] The analysis revealed that the carboxylic acid group of the molecule lies almost within the plane of the benzene ring, with a dihedral angle of 2.49° between them. [] This structural information is crucial for understanding its self-assembly behavior and the resulting macrocycle geometry.
Q3: What are the potential applications of the triruthenium macrocycles synthesized using this compound?
A3: The triruthenium macrocycles exhibit interesting electrochemical properties. They undergo three sequential one-electron oxidation steps, and the resulting mixed-valent states demonstrate valence delocalization. [] This behavior makes them promising candidates for developing molecule-based conductive loops with potential applications in molecular electronics and materials science. []
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